molecular formula C11H18N2O2 B2438540 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide CAS No. 881947-56-4

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2438540
CAS No.: 881947-56-4
M. Wt: 210.277
InChI Key: JNIJGZSMJISBEV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of anilides. These are organic heterocyclic compounds derived from oxoacids by replacing an OH group with an NHPh group or a derivative formed by ring substitution . This compound is known for its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIJGZSMJISBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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